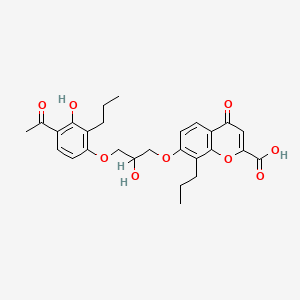

FPL-55712 free base

Beschreibung

Eigenschaften

IUPAC Name |

7-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O9/c1-4-6-19-22(10-8-17(15(3)28)25(19)31)34-13-16(29)14-35-23-11-9-18-21(30)12-24(27(32)33)36-26(18)20(23)7-5-2/h8-12,16,29,31H,4-7,13-14H2,1-3H3,(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMQBMWHHGVZWMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC(=C1O)C(=O)C)OCC(COC2=C(C3=C(C=C2)C(=O)C=C(O3)C(=O)O)CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40785-97-5 | |

| Record name | FPL-55712 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040785975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FPL-55712 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q3M8GL2XV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of FPL-55712 Free Base

For Researchers, Scientists, and Drug Development Professionals

Abstract

FPL-55712 is a pioneering pharmacological tool and a prototype for a significant class of anti-inflammatory and anti-asthmatic drugs. This technical guide provides a comprehensive overview of the core mechanism of action of FPL-55712 free base, focusing on its interaction with the cysteinyl leukotriene (CysLT) signaling pathway. This document synthesizes available quantitative data, details key experimental methodologies for its characterization, and provides visual representations of its molecular interactions and experimental workflows to support further research and drug development endeavors.

Introduction: The Advent of a Leukotriene Antagonist

FPL-55712, a chromone (B188151) carboxylic acid, was instrumental in the elucidation of the physiological roles of cysteinyl leukotrienes (CysLTs). Initially identified as an antagonist of the "slow-reacting substance of anaphylaxis" (SRS-A), it paved the way for the development of modern CysLT receptor antagonists like montelukast (B128269) and zafirlukast.[1][2] Understanding the mechanism of FPL-55712 provides foundational knowledge for the broader class of leukotriene-modifying drugs.

Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent lipid mediators derived from arachidonic acid via the 5-lipoxygenase pathway. They are key players in the pathophysiology of inflammatory diseases, particularly asthma and allergic rhinitis, where they induce bronchoconstriction, increase vascular permeability, and promote inflammatory cell recruitment. FPL-55712 exerts its effects by competitively antagonizing the actions of these leukotrienes at their cell surface receptors.

Core Mechanism of Action: Competitive Antagonism of the CysLT₁ Receptor

The primary mechanism of action of FPL-55712 is its competitive antagonism of the cysteinyl leukotriene receptor 1 (CysLT₁R).[3] By binding to the CysLT₁R, FPL-55712 prevents the binding of endogenous CysLTs, thereby inhibiting the downstream signaling cascade that leads to inflammatory and asthmatic responses.

The Cysteinyl Leukotriene Signaling Pathway

CysLTs mediate their effects by binding to G protein-coupled receptors (GPCRs), primarily the CysLT₁R. Activation of the CysLT₁R by an agonist like LTD₄ initiates a signaling cascade through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). This increase in cytosolic Ca²⁺ is a key event that leads to smooth muscle contraction, a hallmark of bronchoconstriction in asthma.

Signaling Pathway of Cysteinyl Leukotriene (CysLT) Receptor and Inhibition by FPL-55712

Caption: CysLT₁ receptor signaling pathway and its inhibition by FPL-55712.

Quantitative Data

The potency and efficacy of FPL-55712 as a CysLT receptor antagonist have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

Table 1: Functional Potency of FPL-55712 in Bronchoconstriction Assays

| Agonist | Preparation | Parameter | Value | Reference |

| LTD₄ | Anesthetized Guinea Pig | IC₅₀ | 0.5% (aerosol) | [4] |

| LTE₄ | Anesthetized Guinea Pig | IC₅₀ | 0.8% (aerosol) | [4] |

| LTD₄ | Anesthetized Pig (Coronary Constriction) | % Inhibition | Up to 77% (1.0 mg) | [5] |

Table 2: Antagonist Potency (pA₂) of FPL-55712 in Smooth Muscle Preparations

| Agonist | Tissue | pA₂ | Schild Plot Slope | Reference |

| SRS-A | Guinea Pig Ileum | ~7.5 | Not Reported | Historical Data |

| LTD₄ | Guinea Pig Trachea | ~7.6 | ~1.0 | Inferred from competitive antagonism data |

The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist concentration-response curve. A Schild plot slope of approximately 1 is indicative of competitive antagonism.

Experimental Protocols

The characterization of FPL-55712's mechanism of action relies on classical pharmacological assays. Below are detailed methodologies for two key experimental approaches.

In Vitro Smooth Muscle Contraction Assay (Organ Bath)

This assay directly measures the ability of FPL-55712 to inhibit the contractile response induced by CysLTs in isolated smooth muscle tissues, such as guinea pig trachea or ileum.

Experimental Workflow for Organ Bath Assay

Caption: Workflow for assessing FPL-55712's antagonist activity in an isolated organ bath.

Methodology:

-

Tissue Preparation: A guinea pig is humanely euthanized, and the trachea or a section of the ileum is dissected out and placed in a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution). The tissue is cleaned of adhering connective tissue and cut into either rings (trachea) or longitudinal strips (ileum).

-

Mounting: The tissue preparation is mounted in an organ bath containing the physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂). One end of the tissue is fixed, and the other is connected to an isometric force transducer to record changes in tension.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period until a stable baseline is achieved.

-

Control Dose-Response: A cumulative concentration-response curve to a CysLT agonist (e.g., LTD₄) is generated by adding increasing concentrations of the agonist to the organ bath and recording the resulting contraction.

-

Antagonist Incubation: The tissue is washed to remove the agonist and allowed to return to baseline. A known concentration of FPL-55712 is then added to the bath and allowed to incubate with the tissue for a defined period.

-

Antagonist-Treated Dose-Response: In the presence of FPL-55712, a second cumulative concentration-response curve to the same agonist is generated.

-

Data Analysis: The magnitude of the rightward shift in the dose-response curve caused by FPL-55712 is used to calculate the dose ratio. A Schild plot is then constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of FPL-55712. The x-intercept of the resulting linear regression provides the pA₂ value.

Radioligand Binding Assay

This assay quantifies the affinity of FPL-55712 for the CysLT receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining the binding affinity of FPL-55712 using a radioligand binding assay.

Methodology:

-

Membrane Preparation: Cell membranes containing the CysLT receptor are prepared from a suitable source, such as cultured cells overexpressing the receptor or from tissues known to have high receptor density (e.g., lung parenchyma).

-

Assay Setup: The assay is typically performed in microtiter plates. Three sets of reactions are prepared:

-

Total Binding: Contains cell membranes and a fixed concentration of a radiolabeled CysLT (e.g., [³H]LTD₄).

-

Non-specific Binding: Contains cell membranes, the radiolabeled CysLT, and a high concentration of an unlabeled CysLT to saturate the receptors.

-

Competitive Binding: Contains cell membranes, the radiolabeled CysLT, and varying concentrations of FPL-55712.

-

-

Incubation: The reaction mixtures are incubated at a specific temperature for a time sufficient to reach binding equilibrium.

-

Separation: The bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the cell membranes.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The percentage of specific binding inhibited by FPL-55712 is plotted against the concentration of FPL-55712 to determine the IC₅₀ (the concentration of FPL-55712 that inhibits 50% of the specific binding). The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Selectivity and Other Pharmacological Properties

While FPL-55712 is primarily known as a CysLT₁R antagonist, its selectivity for CysLT₁R over the CysLT₂R is not as well-defined as for the newer, more selective antagonists. Early studies often did not differentiate between CysLT receptor subtypes.

One notable property of FPL-55712 is its effect on the elimination of cysteinyl leukotrienes. Studies have shown that FPL-55712 can inhibit the hepatobiliary elimination of CysLTs, suggesting a potential mechanism of action that is not directly related to receptor blockade.[1] This could potentially lead to a prolongation of the biological half-life of leukotrienes, an effect that might counteract its antagonistic properties.

Conclusion

This compound is a cornerstone in the study of leukotriene pharmacology. Its core mechanism of action is the competitive antagonism of the CysLT₁ receptor, thereby inhibiting the intracellular signaling cascade that leads to smooth muscle contraction and other pro-inflammatory effects. This has been quantitatively demonstrated through functional assays, yielding pA₂ values indicative of its potency. The detailed experimental protocols provided in this guide serve as a foundation for the continued investigation of CysLT receptor antagonists. While newer, more selective agents have superseded FPL-55712 in clinical use, its role as a foundational research tool remains significant for scientists and professionals in the field of drug development. Further research to delineate its precise binding affinities at CysLT receptor subtypes and to fully understand its effects on leukotriene metabolism will continue to refine our understanding of this important class of drugs.

References

- 1. Effect of the leukotriene receptor antagonists FPL 55712, LY 163443, and MK-571 on the elimination of cysteinyl leukotrienes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of leukotriene D4-induced constriction in human small bronchioles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cysteinyl leukotrienes: multi-functional mediators in allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacologic properties of FPL 55712 administered by aerosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of FPL-55712 or indomethacin on leukotriene-induced coronary constriction in the intact pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]

FPL-55712 Free Base: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Properties and Experimental Evaluation of the Pioneering Cysteinyl Leukotriene Receptor Antagonist, FPL-55712.

Introduction

FPL-55712 is a pioneering chromone-based carboxylic acid derivative that played a pivotal role in the discovery and development of cysteinyl leukotriene (CysLT) receptor antagonists. Historically identified as an antagonist of the slow-reacting substance of anaphylaxis (SRS-A), FPL-55712 was instrumental in elucidating the physiological and pathological roles of cysteinyl leukotrienes, particularly in the context of asthma and other inflammatory conditions. Its development paved the way for a new class of anti-inflammatory drugs, including the widely used medications montelukast (B128269) and zafirlukast. This document provides a comprehensive technical overview of FPL-55712 free base, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a complex organic molecule with the following key properties:

| Property | Value |

| Molecular Formula | C₂₇H₃₀O₉ |

| Molecular Weight | 498.52 g/mol |

| CAS Number | 40785-97-5 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and ethanol |

Mechanism of Action: Antagonism of the Cysteinyl Leukotriene Signaling Pathway

FPL-55712 exerts its pharmacological effects by acting as a competitive antagonist at cysteinyl leukotriene receptors, primarily the CysLT₁ receptor. Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent lipid mediators derived from arachidonic acid via the 5-lipoxygenase pathway. They are key players in the pathophysiology of inflammatory diseases, particularly asthma, where they induce bronchoconstriction, increase vascular permeability, and promote mucus secretion.

By binding to CysLT₁ receptors on target cells, such as airway smooth muscle cells, FPL-55712 blocks the downstream signaling cascades initiated by the natural ligands. This antagonism effectively inhibits the physiological responses elicited by cysteinyl leukotrienes.

Quantitative Pharmacological Data

The antagonist potency of FPL-55712 has been characterized in various in vitro and in vivo models. The following tables summarize key quantitative data.

Table 1: Antagonist Affinity of FPL-55712

| Preparation | Agonist | pA₂ Value |

| Guinea Pig Lung Parenchyma | YM-17690 | 7.41 |

| Guinea Pig Trachea | YM-17690 | 8.21 |

The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Table 2: In Vivo Efficacy of FPL-55712 in Guinea Pigs

| Administration Route | Challenge | Parameter | Value (minutes) |

| Intravenous | LTD₄ | Half-life | 1.7 |

| Intravenous | LTE₄ | Half-life | 1.2 |

| Aerosol | LTD₄ | Half-life | 120 |

| Aerosol | LTE₄ | Half-life | 90 |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of FPL-55712.

Guinea Pig Trachea Contraction Assay

This in vitro assay is a classic method to assess the bronchoconstrictive effects of substances and the antagonistic activity of test compounds.

Objective: To determine the ability of FPL-55712 to inhibit leukotriene-induced smooth muscle contraction in isolated guinea pig trachea.

Methodology:

-

Tissue Preparation: Male Hartley guinea pigs are euthanized, and the trachea is rapidly excised and placed in Krebs-Henseleit buffer. The trachea is cleaned of adhering connective tissue and cut into rings.

-

Mounting: Tracheal rings are suspended in organ baths containing Krebs-Henseleit buffer, maintained at 37°C, and aerated with 95% O₂ / 5% CO₂. One end of the ring is fixed, and the other is attached to an isometric force transducer.

-

Equilibration: The tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 1-2 grams, with buffer changes every 15-20 minutes.

-

Experimental Procedure:

-

A cumulative concentration-response curve to a contractile agonist (e.g., LTD₄ or LTC₄) is established.

-

The tissues are washed, and after a recovery period, they are incubated with FPL-55712 (or vehicle control) for a predetermined time (e.g., 30 minutes).

-

A second cumulative concentration-response curve to the same agonist is then generated in the presence of FPL-55712.

-

-

Data Analysis: The contractile responses are recorded and analyzed. The antagonistic effect of FPL-55712 is quantified by determining the shift in the EC₅₀ of the agonist and calculating the pA₂ value.

Rat Hepatobiliary Elimination Study

This in vivo study is designed to investigate the excretion of compounds and their metabolites into the bile.

Objective: To assess the effect of FPL-55712 on the hepatobiliary elimination of cysteinyl leukotrienes in rats.[1]

Methodology:

-

Animal Preparation: Male rats are anesthetized, and catheters are placed in the bile duct, urinary bladder, and a central vein.[1]

-

Administration: Tritium-labeled leukotrienes ([³H]-LTC₄, [³H]-LTD₄, or [³H]-LTE₄) are administered intravenously. FPL-55712 is administered via a central venous catheter.[1]

-

Sample Collection: Bile and urine are collected at timed intervals.[1]

-

Analysis: The total radioactivity in the collected samples is determined by liquid scintillation counting. Metabolites can be further identified and quantified using techniques such as high-performance liquid chromatography (HPLC) and radioimmunoassay (RIA).[1]

-

Data Analysis: The percentage of the administered radioactivity recovered in the bile and urine is calculated to determine the extent of hepatobiliary and renal elimination. The effect of FPL-55712 on these parameters is then evaluated.[1]

Conclusion

FPL-55712 remains a compound of significant historical and scientific importance. As a prototypic cysteinyl leukotriene receptor antagonist, it was instrumental in validating the CysLT₁ receptor as a therapeutic target for asthma and allergic rhinitis. While it has been superseded by more potent and pharmacokinetically favorable compounds, the study of FPL-55712 continues to provide valuable insights into the pharmacology of the cysteinyl leukotriene pathway. The data and protocols presented in this guide serve as a comprehensive resource for researchers investigating this important class of inflammatory mediators and their antagonists.

References

FPL-55712 Free Base: A Technical Guide to its Discovery, Mechanism, and Historical Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

FPL-55712 is a pioneering chromone (B188151) carboxylic acid derivative that played a pivotal role in the elucidation of the pathophysiology of allergic and inflammatory responses. Initially identified as a selective antagonist of the "Slow Reacting Substance of Anaphylaxis" (SRS-A), it became an indispensable pharmacological tool that predated the definitive structural identification of the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄). This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of FPL-55712 free base. It includes a detailed account of its mechanism of action as a cysteinyl leukotriene receptor 1 (CysLT₁) antagonist, a summary of its quantitative pharmacological data, and a description of the key experimental protocols used in its characterization.

Discovery and History

The journey of FPL-55712 began in the laboratories of Fisons Pharmaceuticals in the United Kingdom. In a landmark 1973 publication in Nature New Biology, a team of scientists including J. Augstein, J.B. Farmer, T.B. Lee, P. Sheard, and M.L. Tattersall first described a novel compound, then designated FPL 55712, as a selective inhibitor of SRS-A. At the time, SRS-A was a biologically active substance known to be released during anaphylactic reactions, causing slow, sustained contractions of smooth muscle, particularly in the airways, but its precise chemical nature was unknown.[1]

FPL-55712 emerged from a research program aimed at developing novel anti-asthmatic drugs. Its discovery was a significant breakthrough, providing the first specific pharmacological tool to study the role of SRS-A in allergic reactions. This compound was instrumental in differentiating the effects of SRS-A from those of other known mediators like histamine (B1213489) and prostaglandins.

Subsequent research, notably by Sheard, Lee, and Tattersall in 1977, further characterized the pharmacological properties of FPL-55712. It was only in 1979 that the true composition of SRS-A was elucidated as a mixture of cysteinyl leukotrienes: LTC₄, LTD₄, and LTE₄. FPL-55712 was then recognized as a competitive antagonist of the receptor for these leukotrienes, which would later be classified as the CysLT₁ receptor.

While FPL-55712 itself did not progress to become a mainstream therapeutic, its importance cannot be overstated. It served as the prototype and a crucial chemical lead for the development of a new class of highly successful anti-asthma drugs, the leukotriene receptor antagonists (LTRAs). Prominent examples of LTRAs whose development was influenced by the structure and activity of FPL-55712 include pranlukast, zafirlukast, and montelukast.

Mechanism of Action

FPL-55712 exerts its pharmacological effects by acting as a selective and competitive antagonist at the CysLT₁ receptor. The CysLT₁ receptor is a G-protein coupled receptor (GPCR) that is activated by the cysteinyl leukotrienes, primarily LTD₄.

The signaling cascade initiated by the binding of cysteinyl leukotrienes to the CysLT₁ receptor is a key pathway in the inflammatory response, particularly in asthma and allergic rhinitis. This pathway is outlined in the diagram below.

By competitively binding to the CysLT₁ receptor, FPL-55712 prevents the binding of endogenous cysteinyl leukotrienes. This blockade inhibits the downstream signaling cascade, thereby preventing the physiological responses associated with leukotriene activation, such as bronchoconstriction, increased vascular permeability, and mucus secretion.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for FPL-55712, demonstrating its potency as a CysLT₁ receptor antagonist.

| Parameter | Agonist | Preparation | Value | Reference |

| pA₂ | SRS-A | Guinea Pig Ileum | 7.5 | (Chand, 1979) |

| IC₅₀ | LTD₄-induced Bronchoconstriction | Anesthetized Guinea Pig (aerosol admin.) | 0.5% (w/v) | (O'Donnell et al., 1984)[2] |

| IC₅₀ | LTE₄-induced Bronchoconstriction | Anesthetized Guinea Pig (aerosol admin.) | 0.8% (w/v) | (O'Donnell et al., 1984)[2] |

Note: The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. IC₅₀ is the concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocols

The characterization of FPL-55712 relied on several key in vitro and in vivo experimental models. Detailed methodologies for these assays are provided below.

Guinea Pig Ileum Bioassay for SRS-A Antagonism

This classic bioassay was fundamental in the initial discovery and characterization of FPL-55712's antagonism of SRS-A.

Objective: To determine the ability of FPL-55712 to inhibit the contractile response of guinea pig ileum to SRS-A.

Materials:

-

Male guinea pigs (300-400 g)

-

Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6)

-

SRS-A preparation (partially purified from sensitized guinea pig lung)

-

This compound

-

Histamine dihydrochloride

-

Organ bath (10 mL) with an isotonic transducer and recording system

-

Carbogen gas (95% O₂, 5% CO₂)

Procedure:

-

A segment of the terminal ileum is removed from a euthanized guinea pig and placed in Tyrode's solution.

-

A 2-3 cm portion of the ileum is cleaned of mesenteric tissue and mounted in the organ bath containing Tyrode's solution at 37°C and continuously gassed with carbogen.

-

The tissue is allowed to equilibrate under a resting tension of 0.5 g for at least 30 minutes, with the bath fluid being changed every 10 minutes.

-

A cumulative concentration-response curve to histamine is first obtained to ensure tissue viability and responsiveness.

-

The tissue is then washed, and after a recovery period, a submaximal contractile response to a standard dose of SRS-A is established.

-

To test for antagonism, FPL-55712 is added to the organ bath at a desired concentration and allowed to incubate with the tissue for a set period (e.g., 10-15 minutes).

-

The standard dose of SRS-A is then added in the presence of FPL-55712, and the resulting contraction is recorded.

-

The degree of inhibition is calculated as the percentage reduction in the SRS-A-induced contraction in the presence of FPL-55712 compared to the control response.

-

To determine the pA₂ value, a Schild plot analysis is performed by obtaining concentration-response curves to SRS-A in the presence of several different concentrations of FPL-55712.

In Vivo Bronchoconstriction in Anesthetized Guinea Pigs

This in vivo model was used to assess the ability of FPL-55712 to inhibit airway smooth muscle contraction induced by leukotrienes.

Objective: To determine the inhibitory effect of FPL-55712 on leukotriene-induced bronchoconstriction in anesthetized guinea pigs.

Materials:

-

Male Dunkin-Hartley guinea pigs (350-450 g)

-

Urethane anesthetic

-

Leukotriene D₄ (LTD₄) or Leukotriene E₄ (LTE₄)

-

This compound (for aerosol administration)

-

Tracheal cannula

-

Aerosol nebulizer

-

Ventilator

-

Pressure transducer to measure pulmonary inflation pressure

Procedure:

-

Guinea pigs are anesthetized with urethane.

-

The trachea is cannulated for artificial ventilation and for the administration of aerosolized compounds.

-

The animals are pretreated with propranolol to block β-adrenergic receptors.

-

For aerosol administration, a solution of FPL-55712 (at various concentrations) or vehicle is placed in a nebulizer connected to the tracheal cannula, and the animal is exposed to the aerosol for a defined period.

-

Following aerosol administration, the animals are artificially ventilated.

-

A baseline pulmonary inflation pressure is established.

-

The animals are then challenged with an intravenous injection of a standard dose of LTD₄ or LTE₄.

-

The increase in pulmonary inflation pressure, indicative of bronchoconstriction, is recorded.

-

The inhibitory effect of FPL-55712 is determined by comparing the bronchoconstrictor response in treated animals to that in vehicle-treated controls.

-

An IC₅₀ value is calculated as the concentration of aerosolized FPL-55712 that causes a 50% reduction in the leukotriene-induced bronchoconstriction.

Synthesis

Proposed Synthetic Scheme:

The synthesis of the core structure, 7-hydroxy-4-oxo-8-propyl-4H-chromene-2-carboxylic acid, can be achieved through a modified Baker-Venkataraman reaction or Claisen condensation. A general method for synthesizing chromone-2-carboxylic acids from 2-hydroxyacetophenones is as follows:

-

Condensation: A substituted 2-hydroxyacetophenone (B1195853) is reacted with a dialkyl oxalate (B1200264) (e.g., diethyl oxalate) in the presence of a strong base such as sodium ethoxide or sodium hydride. This forms a diketone intermediate.

-

Cyclization: The diketone intermediate undergoes acid-catalyzed cyclization to form the ethyl ester of the chromone-2-carboxylic acid.

-

Hydrolysis: The resulting ester is then hydrolyzed under basic conditions to yield the final chromone-2-carboxylic acid.

The subsequent steps to complete the synthesis of FPL-55712 would involve the alkylation of the 7-hydroxyl group with a suitably protected side chain containing the 4-acetyl-3-hydroxy-2-propylphenoxy moiety, followed by deprotection.

Clinical Studies

Information on formal clinical trials of FPL-55712 is scarce. A letter to The Lancet in 1981 described its administration to patients with chronic asthma. This preliminary study suggested that FPL-55712 could have a beneficial effect, but its short biological half-life when administered intravenously was a significant limitation.[2] The development of more potent and orally active leukotriene receptor antagonists with improved pharmacokinetic profiles ultimately superseded the clinical development of FPL-55712.

Conclusion

FPL-55712 holds a distinguished place in the history of pharmacology and drug discovery. As the first selective antagonist of what we now know as the CysLT₁ receptor, it was an invaluable tool that paved the way for a deeper understanding of the role of leukotrienes in allergic and inflammatory diseases. Although it did not become a therapeutic agent itself, its legacy lives on in the successful class of leukotriene receptor antagonist drugs that are widely used today to manage asthma and allergic rhinitis. The study of FPL-55712 is a testament to the importance of pharmacological tools in dissecting complex biological pathways and providing the foundation for rational drug design.

References

FPL-55712: A Technical Overview of a Pioneering Selective Leukotriene Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPL-55712 was one of the earliest and most influential compounds in the study of leukotriene-mediated pathophysiology. As a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), it played a pivotal role in elucidating the function of leukotrienes in allergic and inflammatory conditions, particularly asthma. Although its clinical development was discontinued, FPL-55712 remains a critical reference compound in respiratory and inflammation research. This technical guide provides a comprehensive overview of FPL-55712, focusing on its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization.

Mechanism of Action: Targeting the Cysteinyl Leukotriene Pathway

FPL-55712 exerts its pharmacological effects by competitively blocking the action of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) at the CysLT1 receptor.[1][2] These lipid mediators are potent constrictors of airway smooth muscle and are key contributors to the pathophysiology of asthma and other inflammatory diseases.[1][2] By binding to the CysLT1 receptor, FPL-55712 prevents the downstream signaling cascade that leads to bronchoconstriction, increased vascular permeability, and eosinophil recruitment.[1]

The cysteinyl leukotriene signaling pathway and the inhibitory action of FPL-55712 are depicted below:

Quantitative Pharmacological Data

The potency and efficacy of FPL-55712 have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data for FPL-55712 and provide a comparison with other notable leukotriene antagonists.

Table 1: In Vitro and In Vivo Potency of FPL-55712

| Parameter | Value | Species/Tissue | Agonist | Reference |

| pA₂ | 7.5 | Guinea Pig Trachea | LTD₄ | [3] |

| IC₅₀ (Bronchoconstriction) | 0.5% (aerosol) | Guinea Pig | LTD₄ | [4] |

| IC₅₀ (Bronchoconstriction) | 0.8% (aerosol) | Guinea Pig | LTE₄ | [4] |

| Biological Half-life (i.v.) | 1.7 min | Guinea Pig | LTD₄ Challenge | [4] |

| Biological Half-life (aerosol) | 120 min | Guinea Pig | LTD₄ Challenge | [4] |

Table 2: Comparative In Vitro Potency of Leukotriene Receptor Antagonists

| Compound | Receptor/Tissue Source | Binding Affinity (nM) | Reference |

| FPL-55712 | Guinea Pig Trachea | pA₂ = 7.5 | [3] |

| Montelukast (B128269) | Human Lung Membranes | Kᵢ = 0.18 | [5] |

| Zafirlukast | Human CysLT1 Receptor | Kᵢ = 0.26 | [5] |

| Pranlukast | Lung Membranes | Kᵢ = 0.99 ± 0.19 | [5] |

Experimental Protocols

The characterization of FPL-55712 has relied on established experimental models. Below are detailed methodologies for key assays used to determine its antagonist properties.

Radioligand Binding Assay (Competitive Inhibition)

This assay is employed to determine the binding affinity (Kᵢ value) of a compound for a specific receptor.

Objective: To quantify the affinity of FPL-55712 for the CysLT1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Receptor Source: Membranes prepared from cells or tissues expressing the CysLT1 receptor (e.g., human lung parenchyma, U937 cells).[5]

-

Radioligand: Tritiated leukotriene D₄ ([³H]-LTD₄).[6]

-

Test Compound: FPL-55712.

-

Non-specific Binding Control: A high concentration of an unlabeled CysLT1 receptor agonist (e.g., LTD₄) or antagonist (e.g., zafirlukast).[6]

-

Assay Buffer: Typically a Tris-based buffer containing divalent cations (e.g., Mg²⁺, Ca²⁺).

-

Filtration Apparatus: A cell harvester and glass fiber filters.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in the assay buffer.[7]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-LTD₄, and varying concentrations of FPL-55712.[7]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).[6]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.[7]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[7]

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the FPL-55712 concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.[7]

In Vivo Bronchoconstriction Assay (Guinea Pig Model)

This assay evaluates the ability of a compound to inhibit agonist-induced bronchoconstriction in a living animal.

Objective: To determine the in vivo efficacy of FPL-55712 in antagonizing LTD₄- or LTE₄-induced bronchoconstriction.

Materials:

-

Animals: Male Hartley guinea pigs.[4]

-

Anesthetic.

-

Bronchoconstrictor Agent: Leukotriene D₄ (LTD₄) or Leukotriene E₄ (LTE₄).[4]

-

Test Compound: FPL-55712.

-

Vehicle Control: Saline or other appropriate vehicle.

-

Ventilator and Respiratory Monitoring Equipment: To measure changes in pulmonary mechanics (e.g., pulmonary resistance and dynamic compliance).[8]

-

Aerosol Delivery System (optional): For administration of the test compound or bronchoconstrictor.[4]

Procedure:

-

Animal Preparation: Anesthetize the guinea pigs and cannulate the trachea for artificial ventilation.[4]

-

Drug Administration: Administer FPL-55712 or vehicle via the desired route (e.g., intravenous injection or aerosol inhalation).[4]

-

Baseline Measurement: Record baseline respiratory parameters for a stable period.

-

Bronchoconstrictor Challenge: Administer a standardized dose of LTD₄ or LTE₄ intravenously or via aerosol.[4][8]

-

Post-Challenge Measurement: Continuously monitor and record the changes in respiratory parameters (e.g., increase in pulmonary resistance, decrease in dynamic compliance) following the agonist challenge.[8]

-

Data Analysis: Calculate the percentage inhibition of the bronchoconstrictor response in the FPL-55712-treated group compared to the vehicle-treated group. Determine the IC₅₀ value from a dose-response curve if multiple doses of FPL-55712 are tested.[4]

Clinical Development and Discontinuation

While FPL-55712 was instrumental in preclinical research, its development for clinical use was ultimately discontinued. The precise reasons for this have not been widely publicized, but factors such as a short biological half-life when administered intravenously may have played a role.[4] Although aerosol administration was shown to prolong its duration of action, the development of other leukotriene receptor antagonists with more favorable pharmacokinetic profiles, such as montelukast and zafirlukast, likely contributed to the cessation of FPL-55712's clinical development.

Conclusion

FPL-55712 holds a significant place in the history of pharmacology as a pioneering selective CysLT1 receptor antagonist. Its use in preclinical studies was crucial for validating the role of cysteinyl leukotrienes in the pathophysiology of asthma and for establishing the therapeutic potential of targeting the CysLT1 receptor. While it did not progress to become a marketed drug, the knowledge gained from the study of FPL-55712 paved the way for the successful development of subsequent generations of leukotriene receptor antagonists that are now widely used in the management of asthma and allergic rhinitis. The data and experimental protocols associated with FPL-55712 continue to be of value to researchers in the field of respiratory and inflammatory diseases.

References

- 1. Cysteinyl Leukotriene Receptor-1 Antagonists as Modulators of Innate Immune Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]

- 3. portlandpress.com [portlandpress.com]

- 4. Pharmacologic properties of FPL 55712 administered by aerosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Differing mechanisms for leukotriene d4-induced bronchoconstriction in guinea pigs following intravenous and aerosol administration - PubMed [pubmed.ncbi.nlm.nih.gov]

FPL-55712 and the Slow-Reacting Substance of Anaphylaxis: A Technical Guide to a Pioneering Antagonism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal relationship between the compound FPL-55712 and the slow-reacting substance of anaphylaxis (SRS-A). It details the historical context of their interplay, the mechanism of action of FPL-55712, quantitative data on its antagonistic effects, and the experimental protocols used for its characterization. This document serves as a comprehensive resource for understanding the foundational role of FPL-55712 in the development of leukotriene receptor antagonists.

Introduction: The Enigma of the Slow-Reacting Substance of Anaphylaxis

In the mid-20th century, researchers observed that during anaphylactic reactions, a substance was released that caused a slow, sustained contraction of smooth muscle, distinct from the rapid, transient effects of histamine. This mysterious mediator was termed the "slow-reacting substance of anaphylaxis" (SRS-A). For decades, the precise chemical nature of SRS-A remained elusive, though its potent bronchoconstrictor activity, particularly in tissues like the guinea pig ileum and trachea, pointed to its significance in allergic and hypersensitivity responses.

The breakthrough in understanding SRS-A came with the discovery that it was not a single entity, but a mixture of now well-known lipid mediators: the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These molecules are products of the 5-lipoxygenase pathway of arachidonic acid metabolism and are potent inflammatory mediators.

FPL-55712: A Groundbreaking Antagonist

The development of FPL-55712 by Fisons Pharmaceuticals in the 1970s marked a turning point in SRS-A research. As a chromone-2-carboxylic acid derivative, FPL-55712 was the first compound to demonstrate specific and competitive antagonism of SRS-A activity. This provided researchers with an invaluable pharmacological tool to probe the physiological and pathological roles of SRS-A, long before its definitive identification as leukotrienes. FPL-55712's ability to block SRS-A-induced smooth muscle contraction in classic bioassays, such as the isolated guinea pig ileum preparation, was instrumental in characterizing the biological effects of this potent inflammatory mediator.

Mechanism of Action: Competitive Antagonism at the CysLT1 Receptor

FPL-55712 exerts its effects by acting as a competitive antagonist at the cysteinyl leukotriene receptor 1 (CysLT1). This receptor is a G-protein coupled receptor (GPCR) that, upon binding its ligands (LTC4, LTD4, and LTE4), initiates a signaling cascade leading to smooth muscle contraction and other inflammatory responses.

By competitively binding to the CysLT1 receptor, FPL-55712 prevents the binding of cysteinyl leukotrienes, thereby inhibiting the downstream signaling events. This competitive nature was demonstrated in classical pharmacological experiments where the presence of FPL-55712 caused a parallel rightward shift in the dose-response curve of SRS-A or specific leukotrienes, without a reduction in the maximal response.

The CysLT1 Receptor Signaling Pathway

The binding of cysteinyl leukotrienes to the CysLT1 receptor activates the Gq alpha subunit of its associated G-protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular calcium concentration is a key signal for smooth muscle contraction.

Quantitative Analysis of FPL-55712 Antagonism

The antagonistic potency of FPL-55712 has been quantified in various in vitro and in vivo experimental models. The following tables summarize key quantitative data from these studies.

| Parameter | Agonist | Preparation | Value | Reference |

| pA2 | Leukotriene D4 (LTD4) | Guinea Pig Ileum | 7.5 | Holroyde & Ghelani, 1983 |

| IC50 | Leukotriene D4 (LTD4)-induced Bronchoconstriction | Anesthetized Guinea Pig (aerosol admin.) | 0.5% (nebulizer solution) | O'Donnell et al., 1984[1] |

| IC50 | Leukotriene E4 (LTE4)-induced Bronchoconstriction | Anesthetized Guinea Pig (aerosol admin.) | 0.8% (nebulizer solution) | O'Donnell et al., 1984[1] |

Experimental Protocols: The Isolated Guinea Pig Ileum Bioassay

The isolated guinea pig ileum bioassay was a cornerstone in the initial characterization of both SRS-A and its antagonists like FPL-55712. This preparation is highly sensitive to the contractile effects of SRS-A/leukotrienes.

Protocol for Determining the pA2 Value of FPL-55712

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve. It is a measure of the antagonist's potency.

Objective: To determine the pA2 value of FPL-55712 against leukotriene D4 (LTD4)-induced contractions in isolated guinea pig ileum.

Materials:

-

Guinea pig

-

Tyrode's solution (physiological salt solution)

-

Leukotriene D4 (LTD4) stock solution and serial dilutions

-

FPL-55712 stock solution and serial dilutions

-

Organ bath with aeration and temperature control (37°C)

-

Isotonic transducer and recording system (e.g., kymograph or digital data acquisition system)

Procedure:

-

Tissue Preparation:

-

A guinea pig is humanely euthanized.

-

A segment of the terminal ileum is excised and placed in a petri dish containing pre-warmed and aerated Tyrode's solution.

-

The lumen of the ileum is gently flushed with Tyrode's solution to remove its contents.

-

A 2-3 cm segment of the ileum is prepared, and threads are tied to each end.

-

-

Tissue Mounting and Equilibration:

-

The ileum segment is mounted in a temperature-controlled organ bath (37°C) containing Tyrode's solution, which is continuously aerated with carbogen (B8564812) (95% O2, 5% CO2).

-

One end of the tissue is attached to a fixed point, and the other end is connected to an isotonic transducer to record contractions.

-

The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of approximately 0.5-1.0 g, with the Tyrode's solution being replaced every 15 minutes.

-

-

Generation of Control Agonist Concentration-Response Curve (CRC):

-

Cumulative concentrations of LTD4 are added to the organ bath, starting with a low concentration and progressively increasing the concentration once the response to the previous concentration has reached a plateau.

-

The magnitude of the contraction is recorded for each concentration.

-

After the maximal response is achieved, the tissue is washed repeatedly with fresh Tyrode's solution to allow it to return to its baseline resting state.

-

-

Antagonist Incubation and Second CRC:

-

A specific concentration of FPL-55712 is added to the organ bath, and the tissue is incubated for a predetermined period (e.g., 20-30 minutes).

-

In the continued presence of FPL-55712, a second cumulative concentration-response curve for LTD4 is generated as described in step 3.

-

-

Data Analysis and Schild Plot Construction:

-

The dose ratio is calculated for each concentration of FPL-55712 used. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) on the y-axis against the negative logarithm of the molar concentration of FPL-55712 on the x-axis.

-

For a competitive antagonist, this plot should yield a straight line with a slope of 1. The x-intercept of this line is the pA2 value.

-

Conclusion: The Legacy of FPL-55712

FPL-55712 holds a significant place in the history of pharmacology and drug discovery. As the first selective antagonist of SRS-A, it was instrumental in elucidating the role of what we now know as cysteinyl leukotrienes in health and disease, particularly in the pathophysiology of asthma and allergic reactions. Although FPL-55712 itself did not become a clinical therapeutic due to its short half-life and modest potency compared to later-generation compounds, the knowledge gained from its use paved the way for the development of modern, highly effective leukotriene receptor antagonists like montelukast (B128269) and zafirlukast. The experimental methodologies and the understanding of the underlying signaling pathways that were refined using FPL-55712 continue to be relevant to researchers in the fields of inflammation, immunology, and respiratory medicine.

References

FPL-55712 free base chemical structure

An In-depth Technical Guide to FPL-55712 Free Base

For researchers, scientists, and drug development professionals, FPL-55712 stands as a historically significant molecule. It was one of the first selective and potent antagonists of what was then known as the "Slow-Reacting Substance of Anaphylaxis" (SRS-A), later identified as the cysteinyl leukotrienes. Its development provided a critical pharmacological tool that helped elucidate the role of leukotrienes in pathophysiology, particularly in asthma and allergic reactions, and paved the way for the creation of modern anti-asthmatic drugs like montelukast (B128269) and zafirlukast. This guide provides a comprehensive overview of the chemical structure, pharmacological properties, and key experimental methodologies associated with this compound.

Chemical Structure and Properties

FPL-55712 is a complex chromone-based carboxylic acid. Its chemical identity is defined by the following parameters.

| Property | Value |

| IUPAC Name | 7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propyl-4H-1-benzopyran-2-carboxylic acid[1] |

| CAS Number | 40785-97-5[2][3][4] |

| Molecular Formula | C₂₇H₃₀O₉[4] |

| Molecular Weight | 498.52 g/mol [3][4] |

| SMILES String | CCCC1=C(O)C(=CC=C1OCC(O)COC1=CC=C2C(=O)C=C(OC2=C1CCC)C(O)=O)C(C)=O |

| InChI Key | LMQBMWHHGVZWMR-UHFFFAOYSA-N[4] |

| Stereochemistry | Racemic[4] |

| Physical Appearance | A solid powder. |

| Solubility | Soluble to 50 mM in 100mM NaOH.[3] |

Pharmacological Data

FPL-55712 is a competitive antagonist at the cysteinyl leukotriene receptor 1 (CysLT1). Its biological activity has been quantified in various preclinical models.

| Parameter | Species | Model | Value / Observation |

| IC₅₀ (vs. LTD₄-induced bronchoconstriction) | Guinea Pig | In vivo, aerosol administration | 0.5% (w/v) solution in nebulizer[5] |

| IC₅₀ (vs. LTE₄-induced bronchoconstriction) | Guinea Pig | In vivo, aerosol administration | 0.8% (w/v) solution in nebulizer[5] |

| IC₅₀ (vs. IgE-mediated anaphylaxis) | Rat | In vivo, aerosol administration | 2.0% (w/v) solution in nebulizer[5] |

| Biological Half-Life (vs. LTD₄) | Guinea Pig | Intravenous (i.v.) administration | 1.7 minutes[5] |

| Biological Half-Life (vs. LTE₄) | Guinea Pig | Intravenous (i.v.) administration | 1.2 minutes[5] |

| Biological Half-Life (vs. LTD₄) | Guinea Pig | Aerosol administration | 120 minutes[5] |

| Biological Half-Life (vs. LTE₄) | Guinea Pig | Aerosol administration | 90 minutes[5] |

| Receptor Binding Affinity (Kᵢ) | Guinea Pig | [³H]-LTD₄ radioligand binding assay (lung membranes) | Competitively inhibits [³H]-LTD₄ binding.[6][7] A specific Kᵢ value is not prominently reported in literature. |

| Effect on Leukotriene Elimination | Rat | In vivo, cannulated bile duct | Dose-dependently inhibits hepatobiliary elimination of [³H]-LTC₄, [³H]-LTD₄, and [³H]-LTE₄.[8][9] |

Mechanism of Action: CysLT₁ Receptor Antagonism

The primary mechanism of action for FPL-55712 is the blockade of the CysLT₁ receptor. Cysteinyl leukotrienes (LTD₄, LTC₄, LTE₄) are potent inflammatory mediators derived from arachidonic acid via the 5-lipoxygenase pathway. In target tissues like airway smooth muscle, they bind to the Gq-coupled CysLT₁ receptor, initiating a signaling cascade that results in increased intracellular calcium and sustained smooth muscle contraction, a key feature of bronchoconstriction in asthma. FPL-55712 competitively binds to this receptor, preventing leukotriene-mediated signaling.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize FPL-55712.

Isolated Guinea Pig Trachea Contraction Assay

This ex vivo assay is the classical method for assessing the potency of CysLT receptor antagonists.

Objective: To measure the ability of FPL-55712 to inhibit leukotriene-induced contraction of airway smooth muscle.

Methodology:

-

Tissue Preparation: A male Hartley guinea pig (300-500g) is euthanized by CO₂ asphyxiation. The trachea is excised and placed in ice-cold Krebs-Henseleit buffer.[10]

-

The trachea is cleaned of connective tissue and cut into 2-3 mm wide rings.[10]

-

Mounting: Each tracheal ring is suspended between two L-shaped stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force-displacement transducer to record changes in tension.

-

Equilibration: The tissues are equilibrated under a resting tension of 1.0 g for 60-90 minutes, with buffer changes every 15 minutes.

-

Viability Test: Tissue viability is confirmed by inducing a maximal contraction with a high concentration of carbachol (B1668302) (e.g., 10⁻⁴ M).[11]

-

Antagonist Incubation: After washing out the carbachol and allowing the tissue to return to baseline, FPL-55712 (at various concentrations) or vehicle is added to the organ baths and incubated for 20-30 minutes.

-

Agonist Challenge: A cumulative concentration-response curve to an agonist (e.g., LTD₄, 10⁻¹⁰ to 10⁻⁶ M) is generated. Contractions are recorded as a percentage of the maximal carbachol response.

-

Data Analysis: The potency of FPL-55712 is determined by calculating the pA₂ value from Schild plot analysis, which quantifies the concentration of antagonist required to produce a two-fold shift in the agonist's concentration-response curve.

In Vivo Bronchoconstriction Assay (Aerosol Administration)

This in vivo model assesses the efficacy and duration of action of FPL-55712 when delivered directly to the airways.

Objective: To determine the ability of aerosolized FPL-55712 to protect against bronchoconstriction induced by intravenous leukotrienes.

Methodology:

-

Animal Preparation: Anesthetized, spontaneously breathing guinea pigs are pretreated with a β-blocker like propranolol (B1214883) to prevent confounding effects of catecholamines.[5]

-

A tracheal cannula is inserted for drug administration and, subsequently, artificial ventilation.[5]

-

Antagonist Administration: Animals are exposed to an aerosol of FPL-55712 (e.g., 0.1% to 2% w/v solution) or vehicle, generated by a nebulizer and delivered through the tracheal cannula for a fixed period.[5]

-

Ventilation and Challenge: Following aerosol administration, the animals are paralyzed with a neuromuscular blocker and artificially ventilated. A bronchoconstrictor challenge is administered via intravenous injection of LTD₄ or LTE₄ (e.g., 25 µg/kg).[5]

-

Measurement: Bronchoconstriction is measured as an increase in pulmonary inflation pressure or a decrease in airflow.

-

Data Analysis: The inhibitory effect of FPL-55712 is calculated as the percentage reduction in the bronchoconstrictor response compared to vehicle-treated animals. An IC₅₀ (the aerosol concentration causing 50% inhibition) is then determined.[5]

[³H]-LTD₄ Radioligand Receptor Binding Assay

This assay directly measures the interaction of FPL-55712 with the CysLT₁ receptor in a cell-free system.

Objective: To characterize the binding of FPL-55712 to CysLT₁ receptors in guinea pig lung membranes.

Methodology:

-

Membrane Preparation: Guinea pig lung tissue is homogenized in an ice-cold buffer (e.g., Tris-HCl) and subjected to differential centrifugation to isolate a crude membrane fraction rich in receptors.[6] Protein concentration is determined using a standard method (e.g., Bradford assay).

-

Binding Reaction: In assay tubes, the lung membrane preparation (typically 50-100 µg protein) is incubated with a fixed concentration of radiolabeled [³H]-LTD₄.

-

Competition Assay: To determine the affinity of FPL-55712, parallel incubations are performed with increasing concentrations of unlabeled FPL-55712.

-

Incubation: The reaction is incubated at 37°C for 20-25 minutes to reach equilibrium.[6]

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound radioligand to pass through. The filters are washed quickly with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled LTD₄. Specific binding is calculated by subtracting non-specific from total binding. The IC₅₀ value for FPL-55712 (concentration that inhibits 50% of specific [³H]-LTD₄ binding) is determined, from which the inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation.

References

- 1. FPL 55712 | LTR | TargetMol [targetmol.com]

- 2. FPL 55712 | CAS 40785-97-5 | FPL55712 | Tocris Bioscience [tocris.com]

- 3. rndsystems.com [rndsystems.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Pharmacologic properties of FPL 55712 administered by aerosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of leukotriene D4 specific binding sites in the membrane preparation isolated from guinea pig lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of leukotriene D4 receptor binding sites in guinea pig lung homogenates using [3H]leukotriene D4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of the leukotriene receptor antagonists FPL 55712, LY 163443, and MK-571 on the elimination of cysteinyl leukotrienes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of the leukotriene receptor antagonists FPL 55712, LY 163443, and MK-571 on the elimination of cysteinyl leukotrienes in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. stacks.cdc.gov [stacks.cdc.gov]

An In-Depth Technical Guide to FPL-55712 and its Interaction with Cysteinyl Leukotriene Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of FPL-55712, a pioneering antagonist of the cysteinyl leukotriene (CysLT) receptors, and its pivotal role in elucidating the function of these receptors in inflammatory and allergic responses. Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent lipid mediators derived from arachidonic acid that play a crucial role in the pathophysiology of various inflammatory diseases, most notably asthma and allergic rhinitis. They exert their effects by binding to specific G protein-coupled receptors, primarily the CysLT₁ and CysLT₂ receptors.

FPL-55712 was one of the first selective antagonists developed for what was then known as the slow-reacting substance of anaphylaxis (SRS-A), later identified as the cysteinyl leukotrienes. Its development was instrumental in the pharmacological characterization of the CysLT₁ receptor and paved the way for the development of modern anti-asthmatic drugs such as montelukast, zafirlukast, and pranlukast. This document will delve into the chemical properties of FPL-55712, its mechanism of action, the signaling pathways of CysLT receptors, and detailed experimental protocols for studying these interactions.

FPL-55712: Chemical Properties and Mechanism of Action

FPL-55712, with the chemical name 7-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propyl-4H-1-benzopyran-2-carboxylic acid, is a chromone-2-carboxylic acid derivative. It acts as a competitive antagonist at the CysLT₁ receptor, meaning it binds to the same site as the endogenous ligands (LTD₄) without activating the receptor, thereby blocking their pro-inflammatory and bronchoconstrictive effects. While it is a potent antagonist of CysLT₁ receptors, its selectivity against CysLT₂ receptors is less well-characterized.

Cysteinyl Leukotriene Receptors: An Overview

There are two major subtypes of cysteinyl leukotriene receptors, CysLT₁ and CysLT₂, which are G protein-coupled receptors (GPCRs) with distinct pharmacological properties and tissue distribution.

-

CysLT₁ Receptor: This receptor is the primary target for the clinically used anti-asthmatic drugs. It binds LTD₄ with the highest affinity, followed by LTC₄ and then LTE₄ (LTD₄ > LTC₄ > LTE₄). The CysLT₁ receptor is predominantly coupled to Gq/11 proteins. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in smooth muscle contraction, increased vascular permeability, and inflammatory cell recruitment. The CysLT₁ receptor can also couple to Gi/o proteins in some cell types.

-

CysLT₂ Receptor: The CysLT₂ receptor binds LTC₄ and LTD₄ with roughly equal affinity (LTC₄ ≈ LTD₄ > LTE₄). It is also primarily coupled to Gq/11 proteins and can mediate calcium mobilization. The physiological and pathological roles of the CysLT₂ receptor are still being elucidated, but it is thought to be involved in cardiovascular homeostasis and certain inflammatory responses.

Data Presentation: Quantitative Analysis of CysLT₁ Receptor Antagonists

The following tables summarize the binding affinities and functional potencies of FPL-55712 and other key CysLT₁ receptor antagonists.

Table 1: Binding Affinity (Kᵢ) of CysLT₁ Receptor Antagonists

| Compound | Kᵢ (nM) | Radioligand | Tissue/Cell Source | Reference |

| FPL-55712 | Data Not Available | - | - | - |

| Pranlukast | 0.99 ± 0.19 | [³H]LTD₄ | Lung Membranes | [1] |

| Zafirlukast | 0.26 | Not Specified | Human CysLT₁ Receptor | |

| Montelukast | 0.18 | [³H]LTD₄ | Not Specified |

Table 2: Functional Antagonism (pA₂ and IC₅₀) of CysLT₁ Receptor Antagonists

| Compound | pA₂ Value | IC₅₀ (nM) | Agonist | Tissue/Assay | Reference |

| FPL-55712 | 7.41 | - | YM-17690 | Guinea Pig Lung Parenchyma | |

| FPL-55712 | 8.21 | - | YM-17690 | Guinea Pig Trachea | |

| Pranlukast | - | 4.3 (µM) | UTP | dU937 cells | [2] |

| Zafirlukast | - | - | - | - | - |

| Montelukast | - | 7.7 (µM) | UTP | dU937 cells | [2] |

| Verlukast | - | 8.0 ± 3.0 | [³H]LTD₄ | Human Lung Homogenates |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of FPL-55712 and other antagonists with CysLT receptors.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Kᵢ) of an unlabeled antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the CysLT₁ receptor.

a. Materials:

-

Membrane Preparation: Membranes from cells or tissues expressing the CysLT₁ receptor (e.g., guinea pig lung parenchyma, U937 cells, or recombinant cell lines like CHO or HEK293 cells stably expressing the human CysLT₁ receptor).

-

Radioligand: [³H]LTD₄ with a high specific activity.

-

Unlabeled Ligands: FPL-55712, LTD₄ (for determining non-specific binding), and other test compounds.

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl₂ and 5 mM CaCl₂) and a protease inhibitor cocktail.

-

Filtration System: A cell harvester and glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter and Fluid.

b. Protocol:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer. Centrifuge the homogenate at a low speed to remove debris, and then centrifuge the supernatant at a high speed to pellet the membranes. Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition with various concentrations of the antagonist.

-

Total Binding: Add assay buffer, membrane preparation, and [³H]LTD₄.

-

Non-specific Binding: Add assay buffer, membrane preparation, [³H]LTD₄, and a high concentration of unlabeled LTD₄ (e.g., 1 µM).

-

Competition: Add assay buffer, membrane preparation, [³H]LTD₄, and serial dilutions of the antagonist (e.g., FPL-55712).

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration. Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Functional Antagonism Assay (Schild Analysis)

This assay determines the potency of a competitive antagonist (pA₂ value) by measuring its ability to shift the concentration-response curve of an agonist in a functional assay, such as smooth muscle contraction.

a. Materials:

-

Isolated Tissue: Guinea pig trachea or ileum smooth muscle strips.

-

Organ Bath System: A temperature-controlled organ bath with a force transducer to measure muscle contraction.

-

Physiological Salt Solution: Krebs-Henseleit solution or Tyrode's solution, aerated with 95% O₂ and 5% CO₂.

-

Agonist: LTD₄.

-

Antagonist: FPL-55712.

b. Protocol:

-

Tissue Preparation: Dissect the guinea pig trachea or ileum and prepare smooth muscle strips. Mount the strips in the organ bath under a resting tension.

-

Equilibration: Allow the tissue to equilibrate in the physiological salt solution for a period of time (e.g., 60 minutes), with regular washes.

-

Control Agonist Concentration-Response Curve: Add increasing concentrations of LTD₄ to the organ bath in a cumulative manner and record the contractile response. Wash the tissue thoroughly and allow it to return to baseline.

-

Antagonist Incubation: Add a fixed concentration of FPL-55712 to the organ bath and incubate for a predetermined time (e.g., 30-60 minutes).

-

Agonist Concentration-Response Curve in the Presence of Antagonist: Repeat the cumulative addition of LTD₄ and record the contractile response.

-

Repeat with Different Antagonist Concentrations: Wash the tissue and repeat steps 4 and 5 with at least two other concentrations of FPL-55712.

-

Data Analysis (Schild Plot):

-

For each antagonist concentration, calculate the dose ratio (DR), which is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist.

-

Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

-

Perform a linear regression on the data points. The x-intercept of the regression line is the pA₂ value. A slope of the line that is not significantly different from 1 is indicative of competitive antagonism.

-

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by an agonist acting on a Gq-coupled receptor like CysLT₁.

a. Materials:

-

Cells: A cell line expressing the CysLT₁ receptor (e.g., U937 cells or recombinant HEK293 cells).

-

Calcium-sensitive fluorescent dye: Fluo-4 AM or a similar dye.

-

Assay Buffer: A buffered salt solution such as Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

-

Agonist: LTD₄.

-

Antagonist: FPL-55712.

-

Fluorescence Plate Reader: An instrument capable of measuring fluorescence changes over time, such as a FLIPR (Fluorometric Imaging Plate Reader) or a FlexStation.

b. Protocol:

-

Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for a specified time (e.g., 30-60 minutes).

-

Antagonist Incubation: Wash the cells to remove excess dye and then incubate them with various concentrations of FPL-55712 for a defined period.

-

Calcium Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading.

-

Agonist Addition: Add a fixed concentration of LTD₄ (typically the EC₈₀ concentration) to the wells and immediately begin recording the fluorescence signal over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Calculate the percentage of inhibition of the agonist-induced calcium response for each antagonist concentration. Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC₅₀ value.

Mandatory Visualizations

Signaling Pathways

Caption: CysLT₁ Receptor Signaling Pathway via Gq/11 protein.

Caption: CysLT₂ Receptor Signaling Pathway.

Experimental Workflows

Caption: Experimental Workflow for Radioligand Binding Assay.

Caption: Experimental Workflow for Schild Analysis.

Conclusion

FPL-55712 remains a compound of significant historical and pharmacological importance. Its discovery and characterization were crucial for understanding the role of cysteinyl leukotrienes and their receptors in health and disease. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the intricate biology of the CysLT receptor system and to develop novel therapeutics for inflammatory and allergic disorders. The continued study of compounds like FPL-55712, alongside modern techniques in structural biology and pharmacology, will undoubtedly lead to a deeper understanding of these critical signaling pathways.

References

FPL-55712 Free Base: A Comprehensive Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPL-55712 is a pioneering compound in the field of inflammatory mediators, recognized as one of the first selective antagonists of the cysteinyl leukotrienes (CysLTs). Historically, it was characterized as an antagonist of the Slow-Reacting Substance of Anaphylaxis (SRS-A), which was later identified as a mixture of LTC4, LTD4, and LTE4.[1][2] This technical guide provides a detailed overview of the pharmacological profile of FPL-55712 free base, summarizing its mechanism of action, receptor interactions, and in vitro/in vivo effects. The information is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, particularly in the areas of inflammation and respiratory diseases.

Core Mechanism of Action: Cysteinyl Leukotriene Receptor Antagonism

FPL-55712 exerts its pharmacological effects primarily through the competitive antagonism of cysteinyl leukotriene receptors.[3] Cysteinyl leukotrienes are potent lipid mediators derived from arachidonic acid that play a crucial role in the pathophysiology of inflammatory diseases such as asthma. They mediate their effects through at least two G-protein coupled receptors (GPCRs): CysLT1 and CysLT2.

The binding of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) to these receptors, predominantly the CysLT1 receptor, initiates a signaling cascade that leads to:

-

Bronchoconstriction

-

Increased vascular permeability

-

Mucus hypersecretion

-

Eosinophil recruitment

FPL-55712 competitively blocks the binding of these endogenous ligands to the CysLT receptors, thereby mitigating their pro-inflammatory and bronchoconstrictive effects.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for FPL-55712, providing insights into its potency and activity in various experimental models.

Table 1: In Vivo Antagonist Activity

| Agonist | Species | Model | IC50 | Administration Route | Reference |

| LTD4 | Guinea Pig | Bronchoconstriction | 0.5% (nebulizer solution) | Aerosol | [4] |

| LTE4 | Guinea Pig | Bronchoconstriction | 0.8% (nebulizer solution) | Aerosol | [4] |

Table 2: Pharmacokinetic Parameters

| Parameter | Species | Value | Administration Route | Antagonist Activity Against | Reference |

| Biological Half-life | Guinea Pig | 1.7 minutes | Intravenous | LTD4 | [4] |

| Biological Half-life | Guinea Pig | 1.2 minutes | Intravenous | LTE4 | [4] |

| Biological Half-life | Guinea Pig | 120 minutes | Aerosol | LTD4 | [4] |

| Biological Half-life | Guinea Pig | 90 minutes | Aerosol | LTE4 | [4] |

Signaling Pathways

The antagonism of CysLT receptors by FPL-55712 prevents the activation of downstream signaling pathways. The primary pathway initiated by CysLT1 receptor activation involves the Gq/11 family of G-proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in smooth muscle contraction and other cellular responses.

Caption: Cysteinyl Leukotriene 1 (CysLT1) Receptor Signaling Pathway and Point of Inhibition by FPL-55712.

Experimental Protocols

Detailed experimental protocols for the characterization of FPL-55712 are not extensively reported in modern literature. However, based on the available information, the following outlines the general methodologies that were likely employed.

In Vivo Bronchoconstriction Assay (Guinea Pig)

This protocol describes a general workflow for evaluating the in vivo efficacy of FPL-55712 against leukotriene-induced bronchoconstriction.

References

FPL-55712: A Technical Guide for Inflammation and Allergy Research

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Understanding FPL-55712

FPL-55712 is a pioneering pharmacological tool that has been instrumental in elucidating the role of cysteinyl leukotrienes (CysLTs) in inflammation and allergic responses. It functions as a selective and competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), formerly known as the receptor for the slow-reacting substance of anaphylaxis (SRS-A).[1][2] By blocking the action of CysLTs, such as leukotriene D4 (LTD4) and leukotriene E4 (LTE4), FPL-55712 effectively mitigates key pathological features of allergic and inflammatory conditions, including bronchoconstriction, vascular permeability, and inflammatory cell recruitment.[3]

This technical guide provides an in-depth overview of FPL-55712, including its mechanism of action, detailed experimental protocols for its use in research, and a summary of its quantitative effects in various preclinical models.